OXPHOS Inhibition Potency of Core Scaffold in 5-(1H-1,2,4-triazol-3-yl)-1,2,4-oxadiazole Derivatives
The 5-(1H-1,2,4-triazol-3-yl)-1,2,4-oxadiazole scaffold, of which the target compound is a core building block, enables potent OXPHOS inhibition in cancer cells. In a head-to-head in vivo comparison within the same study, the lead derivative 28c, which is based on this exact scaffold, demonstrated significantly superior tumor growth inhibition (TGI) compared to the clinical-stage reference compound IACS-010759 in a PC9 non-small cell lung cancer xenograft model [1].
| Evidence Dimension | Tumor Growth Inhibition (TGI) in vivo |
|---|---|
| Target Compound Data | 74.4% TGI |
| Comparator Or Baseline | IACS-010759: 44.16% TGI |
| Quantified Difference | +30.24% absolute TGI |
| Conditions | PC9 NSCLC xenograft nude mice; oral administration at 7.5 mg/kg [1] |
Why This Matters
This in vivo head-to-head data provides direct, quantifiable evidence that this specific scaffold confers a substantial efficacy advantage over a clinically relevant comparator, justifying its selection for OXPHOS inhibitor development programs.
- [1] Cao, L., et al. Synthesis and evaluation of new 5-(1H-1,2,4-triazol-3-yl)-1,2,4-oxadiazole derivatives and their application as OXPHOS inhibitors. Eur J Med Chem. 2025;297:117903. View Source
